molecular formula C11HF7O B1316262 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde CAS No. 52158-48-2

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde

Cat. No.: B1316262
CAS No.: 52158-48-2
M. Wt: 282.11 g/mol
InChI Key: LHTKGSQFEZEHPT-UHFFFAOYSA-N
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Description

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is a fluorinated aromatic aldehyde with the molecular formula C11HF7O and a molecular weight of 282.11 g/mol . This compound is characterized by the presence of seven fluorine atoms attached to a naphthalene ring, making it highly fluorinated and chemically unique. It is used in various scientific research applications due to its distinctive chemical properties.

Chemical Reactions Analysis

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include heptafluoro-2-naphthoic acid, heptafluoro-2-naphthyl alcohol, and various substituted derivatives .

Scientific Research Applications

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde involves its interaction with molecular targets through its aldehyde group and fluorine atoms. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, while the fluorine atoms can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde can be compared with other fluorinated naphthalene derivatives, such as:

  • 1,3,4,5,6,7,8-Heptafluoro-2-naphthylhydrazone
  • 1,3,4,5,6,7,8-Heptafluoro-2-naphthyl prop-2-ynyl ether
  • 1,3,4,5,6,7,8-Heptafluoro-2-naphthyl prop-2-ynyl sulphide

These compounds share similar fluorination patterns but differ in their functional groups, leading to distinct chemical reactivities and applications. The uniqueness of this compound lies in its aldehyde group, which provides specific reactivity and versatility in chemical synthesis and biological studies .

Properties

IUPAC Name

1,3,4,5,6,7,8-heptafluoronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HF7O/c12-5-2(1-19)6(13)7(14)4-3(5)8(15)10(17)11(18)9(4)16/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTKGSQFEZEHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11HF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565032
Record name 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52158-48-2
Record name 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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